CALCIUM CITRATE MALATE PENTAHYDRATE

Description

Nature of Calcium Citrate (B86180) Malate (B86768) as a Defined Complex Salt versus Simple Mixtures

A simple mixture would involve the individual components—calcium, citric acid, and malic acid—coexisting without forming a new chemical entity. In contrast, Calcium Citrate Malate is a complex salt where the calcium ions are chelated by both citrate and malate ions. balchem.comwbcil.com This chelation process results in a molecular structure that is distinct from a simple mixture of calcium citrate and calcium malate. googleapis.com The formation of this complex is influenced by the mole ratios of the reactants and the reaction conditions, such as temperature. googleapis.comepo.org The resulting product is a white, crystalline powder with properties, like enhanced solubility, that are not present in its individual salt components. epo.orggoogle.com For instance, a 6:2:3 (Calcium:Citrate:Malate) mole ratio of CCM is more soluble than either calcium citrate or calcium malate alone. googleapis.com

Significance of Metastable States and Their Role in Structural and Functional Characteristics

Calcium Citrate Malate is often described as a "metastable" compound. googleapis.comgoogle.com This means it exists in a state that is not at thermodynamic equilibrium. googleapis.com These metastable forms can be a mixture of various crystalline and non-crystalline (amorphous) structures. googleapis.com The presence of these non-crystalline regions is thought to be crucial for the compound's solubility characteristics. googleapis.com The metastable nature of CCM is also reflected in the existence of multiple hydration states and different arrangements of citrate and malate within the material. googleapis.comgoogle.com The specific method of preparation, such as rapid precipitation from a concentrated solution, is key to achieving this metastable structure. googleapis.comepo.org

Elucidation of Variable Stoichiometry and Hydration States in Calcium Citrate Malate Systems

One of the defining features of Calcium Citrate Malate is its variable stoichiometry. wikipedia.org The mole ratio of calcium to citrate and malate can be adjusted during its synthesis. googleapis.comepo.org Common ratios mentioned in the literature include 5:2:2 and 6:2:3 (calcium:citrate:malate). epo.orggoogle.com The stoichiometry plays a significant role in the compound's properties, with certain ratios exhibiting enhanced solubility. googleapis.com

Furthermore, Calcium Citrate Malate can exist in various hydration states, meaning it can incorporate a variable number of water molecules into its crystal structure. googleapis.comgoogle.com These can range from 2 to as many as 16 to 20 water molecules. googleapis.comepo.org The level of hydration is important for the material's stability and handling, as too much water can affect its physical properties. epo.org The specific hydration state can be influenced by drying methods like freeze-drying or forced air drying. googleapis.comepo.org

Specific Focus on the Pentahydrate Form and Its Unique Chemical Identity

While various hydration states exist, specific forms like the pentahydrate are of interest. The pentahydrate form of Calcium Citrate Malate has a defined number of water molecules associated with its structure. The specific chemical identity of any given Calcium Citrate Malate preparation, including its hydration state, can be determined through analytical methods that measure the percentages of calcium, citric acid, malic acid, and water. epo.org The IUPAC name for a hexahydrate form with a specific stoichiometry is hexacalcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate;hexahydrate. nih.gov While detailed structural and functional data specifically for the pentahydrate form is not extensively available in the provided results, it is understood that each hydration state, including the pentahydrate, would possess a unique crystal lattice and, consequently, distinct physical properties.

Structure

2D Structure

Properties

IUPAC Name |

calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylic acid;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C4H6O5.Ca.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);;5*1H2/q;;+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCMQXRREZMSPJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

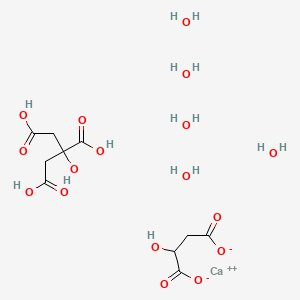

C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22CaO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721339 | |

| Record name | Calcium 2-hydroxybutanedioate--2-hydroxypropane-1,2,3-tricarboxylic acid--water (1/1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120250-12-6 | |

| Record name | Calcium 2-hydroxybutanedioate--2-hydroxypropane-1,2,3-tricarboxylic acid--water (1/1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Calcium Citrate Malate Pentahydrate

Reactant Precursors and Their Purity Considerations

The quality and purity of the starting materials are paramount in the synthesis of Calcium Citrate (B86180) Malate (B86768) Pentahydrate, directly influencing the purity and characteristics of the final product. ruipugroup.com

Calcium Sources

Several calcium compounds can serve as the precursor for the synthesis of Calcium Citrate Malate Pentahydrate. The most commonly employed sources include:

Calcium Carbonate (CaCO₃): A widely used and cost-effective option. google.comgoogle.com Its reaction with citric and malic acids results in the evolution of carbon dioxide gas. epo.org The purity of calcium carbonate is a significant factor, as sources derived from natural origins like bone meal or oyster shells may contain trace amounts of lead and other minerals. epo.org Synthetic calcium carbonate is often preferred to ensure a high-purity final product. epo.org

Calcium Hydroxide (B78521) (Ca(OH)₂): Another viable precursor, calcium hydroxide reacts with the organic acids in a neutralization reaction. google.comgoogleapis.com It is only slightly soluble in water and can absorb atmospheric carbon dioxide, which can introduce impurities. epo.org

Calcium Oxide (CaO): Also known as lime, calcium oxide is a potent calcium source. google.comgoogleapis.com Research has explored the synthesis of calcium oxide from sources like duck eggshells through calcination at high temperatures (e.g., 900°C) to achieve high purity. researchgate.net

Calcium Chloride (CaCl₂): While less common in direct synthesis with the acids, calcium chloride can be used in alternative methods involving reactions with sodium citrate and sodium malate. googleapis.comepo.org

The choice of calcium source can impact the reaction kinetics and the final product's composition. Regardless of the source, high purity is essential to avoid contaminants in the final this compound.

Organic Acid Reactants

The organic acid components are crucial for the formation of the citrate-malate complex.

Citric Acid (C₆H₈O₇): A tricarboxylic acid that plays a central role in the complex formation. High-purity citric acid is necessary to achieve the desired reaction stoichiometry and product quality. ruipugroup.com

Malic Acid (C₄H₆O₅) Isomers: Malic acid, a dicarboxylic acid, is the other key organic reactant. Both D-malic acid and L-malic acid can be utilized in the synthesis. google.comgoogle.com The specific isomer used can potentially influence the stereochemistry and properties of the resulting complex.

Reaction Kinetics and Thermodynamic Considerations in Calcium Citrate Malate Formation

The formation of Calcium Citrate Malate is not a simple precipitation of two separate salts. Instead, it involves the establishment of an equilibrium between the calcium, citrate, and malate ions, leading to the formation of a metastable complex salt. google.comgoogle.comgoogleapis.com This complex is a thermodynamic intermediate. googleapis.com

The reaction kinetics are influenced by the neutralization of the citric and malic acids by the calcium source. googleapis.com When using calcium carbonate, the reaction is driven forward by the evolution of carbon dioxide. epo.org The process is typically conducted in an aqueous solution, and the concentrations of the reactants play a significant role in forcing the metastable Calcium Citrate Malate out of solution. google.comgoogle.comgoogleapis.com

From a thermodynamic perspective, the solubility of calcium citrate and calcium malate are key factors. Calcium citrate, for instance, has different hydration states (tetrahydrate and hexahydrate) with solubilities that are temperature-dependent. researchgate.netmdpi.com The formation of the more soluble Calcium Citrate Malate complex is favored under specific conditions. google.comgoogleapis.com The process aims to create a product that is significantly more soluble than either calcium citrate or calcium malate alone. epo.org

Optimization of Synthesis Parameters for Controlled Formation

To achieve a high yield of this compound with the desired characteristics, careful control and optimization of various synthesis parameters are necessary. ruipugroup.com

Temperature Regimes and Their Influence on Product Characteristics

Temperature is a critical parameter in the synthesis of Calcium Citrate Malate. The reaction can be carried out at temperatures ranging from ambient (20°C) to 80°C. google.comgoogle.comgoogleapis.com

Reaction Temperature: A preferred temperature range for the reaction is between 30°C and 80°C, with a more optimal range often cited as 40°C to 60°C. google.comgoogle.comgoogleapis.com Some studies have investigated specific temperatures, such as 70°C, in combination with other optimized parameters. spkx.net.cn

Drying Temperature: The drying of the final product must be conducted at a temperature below 100°C to prevent decomposition of the metastable complex. googleapis.com Temperatures above this can lead to a less soluble product with an altered ratio of calcium to the organic acids. googleapis.com Forced air drying is often performed between 60°C and 85°C. googleapis.com

Cooling Temperature: In some methodologies, lowering the temperature of the semi-finished solution to between 4°C and 20°C can slow down crystallization and improve the solubility of the final product. google.com

The influence of temperature on the solubility of the individual components and the stability of the final complex underscores the importance of precise temperature control throughout the synthesis process. sdlookchem.comresearchgate.net

Concentration Ratios of Reactants and Solvent Systems

The molar ratios of the reactants and the concentration of the solution are determining factors in the composition and properties of the resulting Calcium Citrate Malate.

Molar Ratios: The ratio of calcium to citric acid to malic acid in the final product is directly dependent on the initial reactant ratios. epo.org Specific molar ratios, such as 6:2:3 (calcium:citrate:malate), have been targeted in various studies. google.comgoogle.com Other ratios like 5:2:2 and those with higher calcium content have also been investigated. google.comgoogle.com It is crucial to dry the entire reaction mixture, including the supernatant, to ensure the final product reflects the intended molar ratio, as some salt compositions may preferentially precipitate. google.comgoogle.comepo.org

Reactant Concentration in Water: The synthesis is preferably carried out in a highly concentrated aqueous solution. google.comgoogle.comgoogleapis.com Reactant concentrations ranging from 20% to 75% by weight in water are recommended, with a more preferred range of 40% to 65%. google.comgoogle.comgoogleapis.com This high concentration helps to efficiently force the metastable Calcium Citrate Malate out of solution. google.comgoogle.comgoogleapis.com The solvent-to-solid ratio is another important parameter, with studies exploring ratios such as 20:1 (mL/g). spkx.net.cn

Below is an interactive data table summarizing the synthesis parameters from various research findings:

| Parameter | Value/Range | Source(s) |

| Calcium Sources | Calcium Carbonate, Calcium Hydroxide, Calcium Oxide, Calcium Chloride | google.comgoogleapis.comgoogle.comepo.orgresearchgate.net |

| Organic Acids | Citric Acid, D-Malic Acid, L-Malic Acid | google.comgoogle.comruipugroup.com |

| Reaction Temperature | 20°C - 80°C (Preferred: 30°C - 80°C, Optimal: 40°C - 60°C) | google.comgoogle.comgoogleapis.com |

| Drying Temperature | < 100°C (Forced air: 60°C - 85°C) | googleapis.com |

| Cooling Temperature | 4°C - 20°C | google.com |

| Molar Ratio (Ca:Citrate:Malate) | e.g., 6:2:3, 5:2:2, (2-5):(1-3):(2-4) | google.comgoogle.comgoogle.com |

| Reactant Concentration | 20% - 75% (w/w in water), Preferred: 40% - 65% | google.comgoogle.comgoogleapis.com |

| Solvent-to-Solid Ratio | 20:1 (mL/g) | spkx.net.cn |

pH Control and its Impact on Complexation

The pH of the reaction medium plays a critical role in the formation and stability of the calcium citrate malate complex. The complexation of calcium with citrate and malate is highly pH-dependent. cdnsciencepub.com

In the synthesis of calcium citrate, a two-step reactive crystallization process is often employed. The first step involves the reaction of calcium carbonate with citric acid to form calcium hydrogen citrate, with a reaction endpoint pH between 2.7 and 3.5. mdpi.com The second step involves the reaction of calcium hydroxide with the calcium hydrogen citrate to form calcium citrate, with a pH range of 3.8 to 4.5. mdpi.com Maintaining the pH within this range is critical; a pH that is too high can lead to the encapsulation of raw materials, reducing product purity, while a pH that is too low can increase the product's solubility, leading to lower yields. mdpi.com

Studies have shown that for citric acid, the concentration of uncomplexed calcium remains low and constant at a pH higher than 6.5, where the three carboxylic groups are fully deprotonated. cdnsciencepub.com In contrast, for malic and lactic acids, the free calcium concentration is more significant and fluctuates at pH levels above their deprotonation constants. cdnsciencepub.com This indicates that citrate is a more effective complexing agent for calcium than malate at a pH above 6.5. cdnsciencepub.comresearchgate.net The stability of the calcium-citrate complex is enhanced at a pH above 6.5. researchgate.net

Furthermore, the binding of calcium by other dietary components, such as dietary fiber, is also influenced by pH, with binding increasing as the pH rises. google.com In the context of calcium citrate malate synthesis, controlling the pH is therefore essential not only for optimizing the complexation of calcium with citrate and malate but also for minimizing the interference of other potential components.

Mixing and Stirring Dynamics

Proper mixing and stirring are essential throughout the synthesis of calcium citrate malate to ensure a complete and uniform reaction. The process typically involves adding a calcium source, such as calcium carbonate, to an aqueous solution of citric and malic acids. googleapis.comepo.org Continuous stirring is necessary to facilitate the neutralization reaction and the evolution of carbon dioxide until the reaction appears complete. googleapis.comepo.org

The order of addition of reactants is also a critical factor. It is important to avoid the pre-formation and precipitation of calcium citrate, which can occur if malic acid is added to a pre-existing mixture of calcium and citrate ions. This premature precipitation hinders the formation of the desired metastable calcium citrate malate salt. epo.org

The reaction is typically stirred for a specified period, for instance, for three hours at room temperature, to ensure the thorough interaction of the reactants. googleapis.com In some described methods, pressurized air is used to continuously stir the solution for 1.5 to 2 hours. google.com The intensity and duration of stirring can influence the particle size and homogeneity of the final product.

Advanced Synthesis Techniques

To enhance the efficiency and improve the characteristics of calcium citrate malate, advanced synthesis techniques have been explored. These methods aim to increase reaction rates, improve product purity, and control particle morphology.

Ultrasonic-Assisted Preparation Methods

Ultrasonic-assisted synthesis has emerged as a promising technique for the preparation of calcium citrate and calcium malate, offering significant advantages over conventional methods. cabidigitallibrary.orgnih.govnih.gov Ultrasound technology can disrupt the structure of raw materials, such as bovine bone, accelerating the diffusion of solutes and promoting the dissolution of active substances, thereby improving reaction rates. nih.gov

In the preparation of calcium citrate from bovine bone, an ultrasonic-assisted direct neutralization method was optimized. The optimal conditions were found to be a solid-to-solvent ratio of 1:15 (g/mL), a solid-to-citric acid ratio of 1:2, an ultrasonic power of 320 W, a temperature of 39°C, and a sonication time of 21 minutes, resulting in a calcium citrate yield of 71.21% and a purity of 94.38%. cabidigitallibrary.org Notably, the amount of dissolved calcium after 21 minutes of ultrasonic treatment was significantly higher than that obtained by conventional methods like standing, stirring, or cooking for 60 minutes. cabidigitallibrary.org

Similarly, for the synthesis of calcium malate from bovine bone, response surface methodology was used to optimize the ultrasonic-assisted process. The optimal conditions were determined to be a solid-liquid ratio of 1:15, a solid-acid ratio of 1:1.5, an ultrasonic power of 200 W, a temperature of 35°C, and an ultrasonication time of 17 minutes. nih.govnih.gov This resulted in a calcium recovery efficiency of 66.16% and a purity of 92.54%. nih.govnih.gov

A study on the ultrasonic-assisted preparation of calcium citrate malate from tilapia scale also demonstrated the effectiveness of this method. spkx.net.cn The optimal conditions were found to be a 12% (m/m) mixture of citric acid and malic acid at a mass ratio of 2:1, a temperature of 70°C, and a time of 1.0 hour, which yielded a maximum calcium extraction rate of 18.97%. spkx.net.cn

Table 1: Optimized Parameters for Ultrasonic-Assisted Synthesis

| Compound | Raw Material | Optimal Conditions | Yield/Extraction Rate | Purity | Reference |

| Calcium Citrate | Bovine Bone | Solid-to-solvent ratio 1:15, Solid-to-citric acid ratio 1:2, Ultrasonic power 320 W, Temp 39°C, Time 21 min | 71.21% Yield | 94.38% | cabidigitallibrary.org |

| Calcium Malate | Bovine Bone | Solid-liquid ratio 1:15, Solid-acid ratio 1:1.5, Ultrasonic power 200 W, Temp 35°C, Time 17 min | 66.16% Recovery | 92.54% | nih.govnih.gov |

| Calcium Citrate Malate | Tilapia Scale | 12% (m/m) citric-malic acid (2:1), Temp 70°C, Time 1.0 h | 18.97% Ca Extraction | - | spkx.net.cn |

Controlled Precipitation Strategies

Controlled precipitation is a key strategy in the synthesis of calcium citrate malate to obtain a product with desired properties, particularly the formation of a metastable salt which is more soluble than a simple mixture of calcium citrate and calcium malate. google.comepo.org

A preferred method involves preparing a highly concentrated aqueous solution of calcium citrate malate, typically between 20% and 75% (by weight of reactants) in water, with a more preferred range of 40% to 65%. googleapis.comgoogle.comepo.org This high concentration effectively forces the metastable calcium citrate malate out of solution. googleapis.comgoogle.comepo.org

The temperature of the reaction also influences precipitation and is generally maintained between ambient (20°C) and 80°C, with a preferred range of 40°C to 60°C. googleapis.comgoogle.comepo.org

Another strategy to control crystallization involves reducing the temperature of the semi-finished solution. One patented method describes cooling the solution to between 4°C and 20°C and adding auxiliary materials to increase the solution's concentration, thereby slowing down crystallization and maintaining the product in a more water-soluble state. google.com

Post-Synthesis Processing and Product Isolation

Following the synthesis reaction, the solid this compound product must be separated from the liquid phase and further processed to obtain a stable, usable powder.

Solid-Liquid Separation Techniques (e.g., Filtration, Decantation, Centrifugation)

Several standard solid-liquid separation techniques can be employed to isolate the precipitated calcium citrate malate. These include filtration, decantation, and centrifugation. googleapis.comepo.org The choice of method depends on factors such as the particle size of the precipitate and the desired efficiency of separation. After the initial separation, the solid product is typically washed to remove any unreacted starting materials or soluble impurities. google.com The washed product then undergoes a final dehydration step. google.com

It is often important to dry the entire mixture, including the supernatant, as lower ratio salts of calcium citrate malate could remain in the solution. epo.org This ensures that the final product has the same ratio of calcium, citric acid, and malic acid as the initial reactants. epo.org

Following separation, the material is dried using methods such as forced air drying, convection drying, oven drying, freeze-drying, or spray drying. googleapis.comepo.org The drying temperature is a critical parameter and should be kept below 100°C to prevent decomposition of the calcium citrate malate complex. googleapis.comepo.org For instance, freeze-drying can be performed at a temperature of less than 25°C under a vacuum. googleapis.comgoogle.comepo.org The final dried material is often ground and sieved to achieve a uniform particle size of less than 1 millimeter, which improves its dissolution properties. googleapis.comepo.org

Controlled Drying Methods

The selection of a drying method is pivotal in obtaining Calcium Citrate Malate with desired physical and chemical properties. Various controlled drying techniques are employed, each with specific operational parameters, to remove water while preserving the integrity of the metastable complex. google.comgoogle.comepo.org These methods include freeze drying, spray drying, and forced air or convection drying. googleapis.comepo.org

Freeze Drying (Lyophilization)

Freeze drying is a method utilized to produce a high-quality, stable CCM product. google.com The process involves freezing the CCM mixture on trays, typically at a thickness of about 0.01 to 1 inch. google.comgoogleapis.comgoogle.com Following the freezing step, the material is subjected to a high vacuum, and the temperature is maintained below 25°C. google.comgoogleapis.comgoogle.com This allows the frozen water to sublimate directly from a solid to a vapor phase, minimizing thermal stress on the compound. google.com The objective is to reduce the free or unbound water content to less than 5%. google.comepo.orggoogle.com

Spray Drying

Spray drying offers a rapid and efficient method for producing CCM powder. google.com In this technique, the aqueous mixture of solution and solid CCM is atomized into a hot air column. google.comgoogle.comgoogleapis.com The high surface area of the droplets facilitates rapid evaporation of water. The process is typically carried out with an air temperature ranging from 60°C to 85°C. google.comgoogle.comgoogleapis.com This method has been reported to achieve high yields, in some cases exceeding 92%. google.com

Forced Air Drying and Convection Drying

Forced air and convection drying are also common methods for synthesizing Calcium Citrate Malate. google.comgoogle.com These methods involve spreading the product in a thin layer, generally between 0.05 and 0.5 inches thick, to ensure uniform drying. google.comgoogleapis.com The drying is conducted at a controlled temperature, typically between 60°C and 85°C. google.comgoogle.comgoogleapis.com In one documented example, the mixture was dried in a forced air oven at 80°C for 19 hours to obtain the solid CCM product. google.comepo.org

Table 1: Comparative Parameters of Controlled Drying Methods for Calcium Citrate Malate

| Drying Method | Temperature Range | Pressure/Vacuum | Product Thickness/Form | Key Objective/Outcome |

|---|---|---|---|---|

| Freeze Drying | < 25°C google.comgoogleapis.comgoogle.com | 0.01 to 1 mm Hg google.comgoogleapis.comgoogle.com | 0.01 to 1 inch thick layer google.comgoogleapis.comgoogle.com | High stability, unbound water < 5% google.comepo.orggoogle.com |

| Spray Drying | 60°C to 85°C (air column) google.comgoogle.comgoogleapis.com | 600 to 900 mm Hg google.comgoogleapis.comgoogle.com | Atomized spray of solution/solid mixture google.comgoogle.comgoogleapis.com | Rapid drying, high yield (>92%) google.com |

| Forced Air/Convection Drying | 60°C to 85°C google.comgoogle.comgoogleapis.com | Atmospheric | 0.05 to 0.5 inches thick layer google.comgoogleapis.com | Uniform drying of the product layer google.comgoogleapis.com |

Particle Size Reduction and Control in Anhydrous/Low Humidity Conditions

Following the drying process, the resultant solid Calcium Citrate Malate is often subjected to particle size reduction. google.comgoogle.comgoogle.com This step is crucial as particle size directly influences characteristics such as solubility, dissolution rate, and suitability for applications like tableting or fortification of foods and beverages. google.comgoogleapis.comresearchgate.net

The grinding of the dried CCM solid is a standard procedure to achieve a desired particle size, often specified as less than 1 millimeter. google.comgoogleapis.com For instance, a Wiley mill can be used to grind the material to pass through a #20 screen, which corresponds to a particle size of 84 microns. google.comepo.org

A critical consideration during particle size reduction is the environmental conditions. Grinding and subsequent sieving operations must be conducted under anhydrous or low humidity conditions. googleapis.com This precaution is necessary to prevent the rehydration of the metastable Calcium Citrate Malate, which can readily absorb water. googleapis.com Excessive water content can negatively impact the material's handling properties and stability. googleapis.com

While mechanical grinding is a post-synthesis step for particle size control, the initial reaction conditions can also play a role in the particle characteristics of the precipitate. For citrate-based compounds, factors like ion concentration and pH during the reaction phase can influence the particle size distribution of the resulting product before it undergoes drying. researchgate.netmdpi.com

Table 2: Research Findings on Particle Size Reduction of Calcium Citrate Malate

| Parameter | Method/Condition | Specification/Finding | Source |

|---|---|---|---|

| Objective | Grinding | To reduce particle size for easier tableting or addition to foods/beverages. | google.comgoogle.comgoogle.com |

| Environmental Control | Grinding and Sieving | Must be performed under anhydrous or low humidity conditions to prevent rehydration. | googleapis.com |

| Equipment Example | Wiley Mill | Used to grind the solid to pass through a #20 screen. | google.comepo.org |

| Target Particle Size | Sieving | Less than 1 millimeter. | google.comgoogleapis.com |

| Achieved Particle Size | #20 Screen | 84 microns. | google.comepo.org |

Structural Elucidation and Advanced Characterization of Calcium Citrate Malate Pentahydrate

Spectroscopic Probes for Molecular Structure

Spectroscopic methods are instrumental in defining the molecular framework of Calcium Citrate (B86180) Malate (B86768) Pentahydrate, providing insights into its functional groups, the local environment of its constituent ligands, and its hydration status.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydration Assessment

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in Calcium Citrate Malate Pentahydrate. The interaction of infrared radiation with the molecule causes vibrations of the chemical bonds, and the absorption of this radiation at specific frequencies corresponds to particular functional groups.

The FTIR spectrum of this compound is characterized by the vibrational modes of the carboxylate (COO⁻) groups of both citrate and malate, the hydroxyl (-OH) groups, and the water of hydration. The broad absorption band typically observed in the region of 3000-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the water molecules, confirming the hydrated nature of the compound. The presence of five water molecules per formula unit in the pentahydrate form significantly influences the intensity and breadth of this peak.

The coordination of the carboxylate groups to the calcium ions results in characteristic asymmetric and symmetric stretching vibrations. These are typically observed in the regions of 1540-1620 cm⁻¹ and 1400-1480 cm⁻¹, respectively. The exact positions of these bands are sensitive to the coordination environment of the calcium ions and can be used to distinguish this compound from simple physical mixtures of calcium citrate and calcium malate.

Table 1: Typical Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment |

| 3000-3600 | O-H stretching of water of hydration and hydroxyl groups |

| 2920-2980 | C-H stretching of citrate and malate |

| 1540-1620 | Asymmetric stretching of carboxylate (COO⁻) groups |

| 1400-1480 | Symmetric stretching of carboxylate (COO⁻) groups |

| 1050-1150 | C-O stretching of hydroxyl groups |

Note: The exact peak positions can vary depending on the specific preparation method and the degree of crystallinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the atomic nuclei within the molecule, particularly ¹H (proton) and ¹³C. In the context of this compound, NMR is used to analyze the environment of the citrate and malate ligands.

¹H NMR spectroscopy can be employed to study the complexation of calcium ions with the citrate and malate anions. The chemical shifts of the protons on the citrate and malate molecules are influenced by their coordination to the calcium center. This can lead to shifts in the resonance signals compared to the free acids.

¹³C NMR spectroscopy offers a more detailed picture of the carbon skeleton of the citrate and malate ligands. The chemical shifts of the carboxylate carbons are particularly sensitive to the coordination with calcium ions. By comparing the ¹³C NMR spectrum of this compound with those of pure calcium citrate and calcium malate, it is possible to confirm the formation of a distinct complex salt.

Table 2: Illustrative ¹³C NMR Chemical Shifts for Ligands in a Calcium Citrate Malate Complex

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| Citrate - Carboxylate (C=O) | 175-185 |

| Citrate - Quaternary Carbon (C-OH) | 70-80 |

| Citrate - Methylene (-CH₂-) | 40-50 |

| Malate - Carboxylate (C=O) | 178-188 |

| Malate - Methine (-CH(OH)-) | 65-75 |

| Malate - Methylene (-CH₂-) | 38-48 |

Note: These are representative values. Actual chemical shifts depend on the solvent, concentration, and specific structure of the complex.

X-ray Diffraction (XRD) for Crystalline and Amorphous State Analysis

X-ray diffraction (XRD) is a primary technique for investigating the solid-state structure of materials, providing information on their crystallinity, crystal structure, and the presence of different phases.

Determination of Crystallinity and Crystal Structure

The XRD pattern of a substance is a unique fingerprint that depends on its crystal structure. For this compound, XRD analysis reveals the presence of both crystalline and amorphous (non-crystalline) regions. google.com The crystalline domains give rise to sharp Bragg peaks in the diffraction pattern, while the amorphous component contributes to a broad halo. The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. The exact crystal structure of this compound is complex and can be influenced by the synthesis conditions. ncats.io

Distinction from Pure Calcium Citrate and Calcium Malate Phases

A key application of XRD is to demonstrate that this compound is a distinct chemical entity and not merely a physical mixture of calcium citrate and calcium malate. The XRD pattern of this compound shows a unique set of diffraction peaks that are different from the characteristic peaks of both calcium citrate and calcium malate. google.comncats.io This confirms the formation of a new crystalline phase corresponding to the complex salt.

Table 3: Comparison of Illustrative XRD Peak Positions (2θ)

| Calcium Citrate (illustrative) | Calcium Malate (illustrative) | Calcium Citrate Malate (illustrative) |

| 11.8° | 9.5° | 8.2° |

| 17.5° | 18.9° | 14.5° |

| 23.6° | 24.1° | 21.0° |

| 29.1° | 29.8° | 29.5° |

Note: These 2θ values are for illustrative purposes to highlight the differences in diffraction patterns and are dependent on the X-ray wavelength used.

Investigation of Multiple Crystalline States and Polymorphism

Calcium Citrate Malate can exist in various states of hydration, and potentially in different crystalline forms, a phenomenon known as polymorphism. google.com These different forms, or polymorphs, would have the same chemical composition but different crystal structures, leading to distinct XRD patterns and potentially different physical properties. Research suggests that Calcium Citrate Malate can form a "metastable" solid, which may contain multiple crystalline states. ncats.io The investigation of polymorphism in this compound is an ongoing area of research, with the aim of identifying and characterizing different crystalline phases and understanding their relative stabilities.

Microscopic and Morphological Characterization

The physical form of this compound is a key determinant of its properties. Microscopic examination unveils a material with distinct structural characteristics at both the micro and nano levels.

Scanning Electron Microscopy (SEM) for Crystal Morphology and Surface Features

Scanning Electron Microscopy (SEM) analysis of this compound typically reveals irregular, agglomerated particles. These agglomerates are composed of smaller, plate-like or needle-like crystals. The surface of these particles often appears rough and porous, which can influence the material's dissolution rate and bioavailability. The specific morphology can be influenced by the synthesis conditions, such as the ratio of citric acid to malic acid.

Particle Size Distribution Analysis (e.g., Laser Diffraction, Sieving)

The particle size of this compound is a critical parameter affecting its handling and processing characteristics. Laser diffraction is a commonly employed technique to determine the particle size distribution.

Below is a table summarizing typical particle size distribution data for this compound:

| Parameter | Value |

| D10 | 5-15 µm |

| D50 (Median) | 30-60 µm |

| D90 | 80-150 µm |

Note: These values are representative and can vary based on the manufacturing process.

Surface Area and Porosity Determination (e.g., BET, Mesoporous Pore Volume)

The Brunauer-Emmett-Teller (BET) method is utilized to measure the specific surface area of this compound, while techniques like nitrogen adsorption-desorption isotherms can provide information about its porosity. The material generally exhibits a moderate surface area, which is consistent with its porous structure observed in SEM images.

| Parameter | Typical Value Range |

| BET Surface Area | 5 - 20 m²/g |

| Mesoporous Pore Volume | 0.05 - 0.2 cm³/g |

Thermal Analysis Techniques

Thermal analysis is crucial for understanding the stability of this compound and the nature of its hydration.

Thermogravimetric Analysis (TGA) for Quantifying Hydration Levels and Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique for studying the thermal behavior of this compound. The TGA curve provides quantitative information about the loss of water molecules and the subsequent decomposition of the organic components.

A typical TGA thermogram of this compound shows distinct weight loss steps:

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 30 - 200 | ~15-20% | Loss of five water molecules of hydration. |

| 200 - 500 | Variable | Decomposition of the citrate and malate moieties. |

| > 500 | Formation of calcium carbonate and subsequently calcium oxide at higher temperatures. |

The initial weight loss below 200°C corresponds to the dehydration of the pentahydrate form. The subsequent, more complex weight loss stages at higher temperatures are associated with the breakdown of the citrate and malate ligands. The final residual mass at high temperatures typically corresponds to calcium oxide.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions and thermal stability. In the context of hydrated compounds such as this compound, DSC provides critical insights into the processes of dehydration and decomposition by measuring the difference in heat flow between a sample and a reference as a function of temperature.

The thermal behavior of this compound is characterized by a series of endothermic events corresponding to the removal of its five water molecules of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. While specific DSC data for the pentahydrate form is not extensively documented in publicly available literature, the thermal behavior can be inferred from the well-studied dehydration and decomposition of closely related hydrated calcium salts, such as calcium citrate tetrahydrate and calcium malate hydrates.

Dehydration and Phase Transitions:

The dehydration of hydrated salts typically occurs in a stepwise manner, with each step corresponding to the loss of a specific number of water molecules. These dehydration events are observed as endothermic peaks in a DSC thermogram. For this compound, a multi-step dehydration process is anticipated.

Based on studies of similar hydrated compounds, the water molecules in this compound are likely bound with different energies, leading to their removal at distinct temperature ranges. The initial endothermic events at lower temperatures would correspond to the loss of the more loosely bound water molecules, while the removal of more tightly bound, or structural, water molecules would require higher temperatures.

Research on calcium citrate tetrahydrate (Ca₃(C₆H₅O₇)₂·4H₂O) reveals a two-step dehydration process. The first stage occurs in the range of 60–140°C, and the second stage between 140–190°C, with each step involving the release of two moles of water. nih.gov A similar multi-stage dehydration is expected for the pentahydrate form of calcium citrate malate.

Furthermore, studies on various hydrates of calcium citrate have determined the enthalpy of dehydration for different transitions. For instance, the transition from calcium citrate hexahydrate (CCH) to calcium citrate tetrahydrate (CCT) has an enthalpy of dehydration (ΔH⁰) of 43.6 kJ∙mol⁻¹. The subsequent transition from CCT to the dihydrate form (CCD) has a ΔH⁰ of 43.8 kJ∙mol⁻¹, and the final dehydration to the anhydrate (CCA) has a ΔH⁰ of 88.1 kJ∙mol⁻¹. ku.dkresearchgate.netnih.gov These values highlight the increasing energy required to remove the more integral water molecules.

The following interactive data table summarizes the dehydration steps and corresponding enthalpy changes for different calcium citrate hydrates, which can be used as a reference for the expected thermal events in this compound.

| Transition | Enthalpy of Dehydration (ΔH⁰) (kJ∙mol⁻¹) |

| Calcium Citrate Hexahydrate (CCH) to Tetrahydrate (CCT) | 43.6 |

| Calcium Citrate Tetrahydrate (CCT) to Dihydrate (CCD) | 43.8 |

| Calcium Citrate Dihydrate (CCD) to Anhydrate (CCA) | 88.1 |

Thermal Stability and Decomposition:

Following complete dehydration, the anhydrous Calcium Citrate Malate will undergo thermal decomposition at higher temperatures. This decomposition is also an endothermic process and indicates the ultimate thermal stability of the compound. For calcium citrate malate, it has been noted that decomposition occurs at temperatures above 100°C. google.com The decomposition of the anhydrous salt leads to the formation of calcium carbonate and subsequently calcium oxide at very high temperatures, along with the release of various gaseous byproducts. nih.gov

The DSC curve of a related compound, calcium citrate, shows that after the dehydration steps, the decomposition of the anhydrous form occurs at significantly higher temperatures. nih.gov Similarly, the thermal analysis of calcium malate reveals its decomposition pattern following dehydration. researchgate.net Therefore, the DSC analysis of this compound is expected to show distinct endothermic peaks corresponding to the sequential loss of its five water molecules, followed by one or more endothermic peaks at higher temperatures representing the decomposition of the organic components of the salt.

Chelation Chemistry and Coordination Environment of Calcium Citrate Malate Pentahydrate

Fundamental Principles of Calcium Chelation by Citrate (B86180) and Malate (B86768) Ligands

Calcium Citrate Malate (CCM) is an organic chelate formed when calcium is bound by the organic acids citric acid and malic acid. google.com Chelation is a chemical process where a central metal ion, in this case, calcium (Ca²⁺), is bonded by multiple coordination bonds to a multidentate ligand. acs.org The ligands in CCM are citrate and malate. As polycarboxylic acids, both citrate and malate are effective chelating agents for divalent metal ions like calcium. researchgate.netresearchgate.net

The carboxylate (-COO⁻) and hydroxyl (-OH) groups on the citrate and malate molecules possess oxygen atoms with lone pairs of electrons that can be donated to form coordinate covalent bonds with the calcium ion. core.ac.uknih.gov This process creates a stable, soluble complex. google.comgoogle.com The formation of this chelated structure is thermodynamically favorable, partly due to the "chelate effect," which describes the enhanced stability of complexes formed by multidentate ligands compared to those formed with monodentate ligands. acs.orgwikipedia.org This stability is a key feature of the compound.

Stereochemistry of Ligand Binding and Coordination Geometry around Calcium Centers

The three-dimensional arrangement of the atoms in Calcium Citrate Malate Pentahydrate is significantly influenced by the stereochemistry of the citrate and malate ligands. Both citric acid and malic acid are chiral molecules, meaning they have specific three-dimensional structures that affect how they bind to the calcium ion. google.com

Investigation of Multidentate Ligand Behavior in Calcium Citrate Malate Complexation

Citrate and malate function as multidentate ligands, meaning they can each form multiple bonds with a single central calcium ion. acs.orgrsc.org Citrate, a tricarboxylic acid with a hydroxyl group, and malate, a dicarboxylic acid with a hydroxyl group, can donate electrons from several of their oxygen atoms to the calcium ion. researchgate.netresearchgate.net This multidentate binding is fundamental to the stability of the resulting complex due to the chelate effect. acs.orgwikipedia.org

The precise way these ligands coordinate with calcium can be influenced by factors like pH. researchgate.net Advanced analytical techniques are used to study these binding modes. The interaction between the calcium ions and the specific chemical groups on the polypeptides is key to the chelation mechanism. nih.gov In similar complexes, ligands have been shown to bind in both monodentate (one-point attachment) and bidentate (two-point attachment) fashions, contributing to the formation of complex structures like infinite zig-zag chains. researchgate.net

Comparative Analysis of Coordination Structures in Different Hydration States

The hydration state, or the number of water molecules associated with the complex, plays a crucial role in determining the coordination structure of calcium citrate malate. The pentahydrate form specifically contains five water molecules per formula unit within its crystal structure. chemicalbook.comchemicalbook.com These water molecules are not passive; they actively participate in the coordination sphere of the calcium ion. researchgate.netmdpi.com

In hydrated calcium carboxylate salts, water molecules can act as ligands, directly bonding to the calcium center. researchgate.netmdpi.com They also contribute to a vast network of hydrogen bonds that connect to the citrate and malate ligands, stabilizing the entire crystal lattice. mdpi.com If the compound is dehydrated (loses water), a significant structural rearrangement occurs. The coordination sites previously occupied by water molecules must be filled, which can lead to changes in how the citrate and malate ligands bind to the calcium or a change in the calcium ion's coordination number. dgk-home.de This results in a different crystal structure or potentially an amorphous solid with altered properties.

Intermolecular Interactions within the Calcium Citrate Malate Lattice

The solid, crystalline form of this compound is maintained by a network of intermolecular forces. The strongest of these are the ionic interactions between the positively charged Ca²⁺ ions and the negatively charged carboxylate groups of the citrate and malate ligands. These electrostatic forces form the primary backbone of the crystal lattice.

Interactive Data Table: Coordination Properties

This table summarizes the key components and interactions involved in the chelation of this compound.

| Component | Role | Type of Interaction | Coordination Detail |

| Calcium (Ca²⁺) | Central Metal Ion | Ionic Bonding | Coordination numbers of 7, 8, or 9 are common in similar complexes. core.ac.ukdgk-home.deworktribe.com |

| Citrate | Multidentate Ligand | Coordinate Covalent, H-Bonding | Forms stable 5 or 6-membered chelate rings with calcium. acs.orgwikipedia.org |

| Malate | Multidentate Ligand | Coordinate Covalent, H-Bonding | Binds via carboxylate and hydroxyl groups. core.ac.uknih.gov |

| Water (H₂O) | Ligand / Stabilizer | Coordinate Covalent, H-Bonding | Directly coordinates to Ca²⁺ and forms extensive H-bond networks. researchgate.netmdpi.com |

List of Chemical Compounds Mentioned:

Calcium Carbonate

Calcium Citrate

Calcium Citrate Malate

this compound

Calcium Hydroxide (B78521)

Calcium ion

Calcium Malate

Calcium Oxide

Carbon dioxide

Citrate

Citric acid

Malate

Malic acid

Water

Crystallization Science and Engineering of Calcium Citrate Malate Pentahydrate

Nucleation and Growth Mechanisms of Calcium Citrate (B86180) Malate (B86768) Crystals

The formation of Calcium Citrate Malate Pentahydrate crystals from a solution is a phase transition process that occurs in two primary stages: nucleation and crystal growth. mdpi.com Nucleation is the initial formation of stable, tiny crystalline entities (nuclei) from a supersaturated solution, while crystal growth is the subsequent size increase of these nuclei into macroscopic crystals. mdpi.com

Nucleation: The nucleation process can be either homogeneous, occurring spontaneously in a pure solution, or heterogeneous, where nuclei form on existing surfaces like impurities or dust particles. youtube.com For compounds like citrates, which have relatively low solubility, achieving a state of supersaturation is the driving force for nucleation. mdpi.com Studies on calcium citrate have shown that under conditions of homogeneous mixing of water and alcohol, crystal nuclei can form rapidly and uniformly. mdpi.com The process is initiated by the formation of clusters of solute molecules that must reach a critical size to become stable nuclei; otherwise, they redissolve. mdpi.com The induction time for nucleation, which is the time required for the first crystals to appear, is strongly dependent on the level of supersaturation. researchgate.net

Crystal Growth: Once stable nuclei are formed, they grow by the incorporation of solute molecules from the surrounding solution onto their surfaces. mdpi.com The growth of crystals is a complex process influenced by both the transport of solute to the crystal surface (diffusion) and the kinetics of surface integration. nih.gov Research on the growth of Ca-D-malate crystals indicated that the process is surface-controlled and follows an exponential rate law. nih.gov For larger crystals, diffusion of molecules through the boundary layer surrounding the crystal can become the rate-limiting step. scienceopen.com The growth can proceed through different mechanisms, such as spiral growth originating from dislocations on the crystal surface or two-dimensional nucleation on the crystal face. scienceopen.com

Nonclassical crystallization pathways, which involve the aggregation of precursor nanoparticles or amorphous phases, have also been identified in various systems and may play a role in the formation of complex salts like this compound. mdpi.com

Influence of Supersaturation and Solvent Systems on Crystal Habit

The external shape (habit) and internal structure of this compound crystals are significantly affected by the conditions of crystallization, particularly the level of supersaturation and the type of solvent used.

Supersaturation: Supersaturation is the primary driving force for both nucleation and crystal growth. mdpi.com It can be achieved by methods such as cooling, solvent evaporation, or by adding an anti-solvent. mdpi.comresearchgate.net The level of supersaturation directly influences the kinetics of crystallization:

High Supersaturation: Often leads to rapid nucleation, resulting in a large number of small crystals. researchgate.net This can be beneficial for producing nano-sized particles but may also lead to agglomeration. mdpi.comresearchgate.net

Low Supersaturation: Favors slower crystal growth over nucleation, which typically results in larger, more well-defined crystals. scienceopen.com

For instance, studies on potassium citrate found that the optimal supersaturation range for balancing nucleation and growth rates was between 1.05 and 1.15. mdpi.com In the context of calcium citrate, it has been shown to sustain a high degree of supersaturation (up to 7.1) for extended periods before precipitation occurs, a characteristic that influences the final crystal properties. nih.govresearchgate.net

Solvent Systems: The choice of solvent or the use of anti-solvents can dramatically alter the crystal habit and even the polymorphic form of the resulting crystals. An anti-solvent is a liquid in which the solute is less soluble, and its addition to the solution induces precipitation. researchgate.net

A study on the synthesis of calcium citrate using different organic solvents (acetone, ethanol, and isopropyl alcohol) demonstrated this influence clearly. mdpi.com While all solvents produced calcium citrate, the resulting crystal system differed. The use of ethanol, which has a higher polarity and compatibility with citric acid, suppressed the supersaturation rate and modulated the precipitation mechanism, leading to a triclinic crystal structure, whereas acetone (B3395972) and isopropyl alcohol produced a monoclinic phase. mdpi.com This highlights how the solvent system can alter solvation properties and, consequently, the nucleation and crystallization processes. mdpi.com

Table 1: Effect of Solvent on Calcium Citrate Crystal System

| Solvent Used | Primary Crystal System | Resulting Phase |

|---|---|---|

| Acetone (AC) | Monoclinic | [Ca₃(C₆H₅O₇)₂(H₂O)₂]·2H₂O |

| Isopropyl Alcohol (IPA) | Monoclinic | [Ca₃(C₆H₅O₇)₂(H₂O)₂]·2H₂O |

| Ethanol (Et) | Triclinic | Ca₃(C₆H₅O₇)₂·(H₂O)₄ |

Data sourced from a study on calcium citrate synthesis in the presence of organic solvents. mdpi.com

Role of Impurities and Additives in Crystal Growth Modulation

The purity, size, and shape of crystals can be significantly modified by the presence of impurities or intentionally introduced additives. mdpi.com These substances can alter nucleation and growth kinetics, sometimes in very low concentrations.

Impurities: In the industrial production of citrates, raw materials derived from fermentation can introduce impurities such as proteins, mineral salts, and other organic acids. mdpi.com These impurities can be incorporated into the crystal lattice, affecting purity and potentially altering the crystal habit. For example, in the continuous precipitation of calcium sulfate (B86663), impurities like aluminum and maleate (B1232345) ions were found to reduce both nucleation and growth rates. researchgate.net

Additives: Additives are used to control crystallization outcomes. tdl.org They can act as inhibitors or promoters of crystal growth and can be used to target specific crystal faces, thereby modifying the crystal morphology. tdl.org Citrate itself is known to be an inhibitor of calcium oxalate (B1200264) crystal growth, demonstrating how one organic acid can influence the crystallization of another's salt. nih.govproquest.com This effect is achieved by the additive binding to the crystal surface, which can block active growth sites. proquest.com

The effectiveness of an additive can depend on its molecular structure and its interaction with the crystal lattice. Polysaccharides, for instance, have been shown to modulate the growth of calcium oxalate crystals, with their effectiveness being dependent on their molecular weight. nih.gov Similarly, studies on calcite crystallization have shown that additives can change the dominant growth mechanism from spiral growth to two-dimensional nucleation by impeding step advancement on the crystal surface. scienceopen.com

Control Strategies for Crystal Size, Morphology, and Polymorph Selection

Controlling the crystal size distribution, morphology (shape), and polymorphic form is critical for ensuring the desired performance of a crystalline product. tdl.orgscirp.org Several strategies can be employed to achieve this control during the crystallization of this compound.

Control of Supersaturation: As discussed previously, managing the rate of supersaturation is a key strategy. mdpi.combohrium.com By carefully controlling factors like cooling rate, evaporation rate, or the addition rate of an anti-solvent, one can influence the balance between nucleation and growth to target a specific crystal size. mdpi.comresearchgate.net For example, adjusting the cooling rate for sodium citrate between 5 °C and 12 °C/h allowed for effective control of particle size. mdpi.com

Use of Additives and Seeds: Molecular additives can be specifically chosen to direct the crystallization process towards a desired polymorph or morphology. tdl.org Seeding, which involves adding small crystals of the desired phase to a supersaturated solution, is another common strategy. This provides templates for growth, bypassing the often-unpredictable primary nucleation stage and allowing for better control over the final crystal size and form. mdpi.com

Process Parameters: Other process parameters also play a crucial role:

Mixing: The degree of mixing (agitation) affects mass transfer in the crystallizer, influencing both nucleation and growth rates.

Temperature: Temperature affects solubility, and therefore supersaturation, as well as the kinetics of surface integration. nih.gov

pH: The pH of the solution can influence the speciation of citrate and malate ions, which in turn affects their interaction with calcium and the resulting crystal structure.

Table 2: Strategies for Crystallization Control

| Control Parameter | Objective | Mechanism of Action |

|---|---|---|

| Supersaturation Rate | Control crystal size and number | Low rates favor growth (larger crystals); high rates favor nucleation (smaller crystals). mdpi.comresearchgate.net |

| Additives/Impurities | Modify morphology, inhibit/promote growth | Selective binding to crystal faces, altering surface energy and growth kinetics. scienceopen.comtdl.org |

| Seeding | Control size distribution and polymorph | Provides templates for the desired crystal phase, bypassing primary nucleation. mdpi.com |

| Solvent System | Select polymorph, control habit | Alters solute-solvent interactions and solvation properties, affecting nucleation pathways. mdpi.com |

Thermodynamics of Hydrate (B1144303) Formation and Phase Stability in Crystallization

This compound is a hydrated salt, meaning water molecules are incorporated into its crystal structure. The formation and stability of this hydrate are governed by thermodynamic principles, particularly temperature and water activity (or relative humidity).

The stability of a specific hydrate form is dependent on both temperature and the relative humidity (RH) of its environment. filinchuk.com Transitions between different hydrated states or between a hydrate and an anhydrous form are first-order transitions that occur at specific RH values for a given temperature. filinchuk.com

Studies on similar compounds, such as calcium L-lactate, provide insight into these behaviors. Calcium L-lactate pentahydrate (CLP) is the most stable form under ambient conditions. filinchuk.com However, it can transform into other phases depending on the conditions:

Upon heating in a dry atmosphere or decreasing the relative humidity, CLP dehydrates to an amorphous anhydrous phase. filinchuk.com

Under specific temperature and humidity conditions, intermediate hydrates (e.g., dihydrate, monohydrate) can be formed. filinchuk.com

This illustrates that for this compound, controlling the temperature and humidity during crystallization, drying, and storage is critical to prevent unwanted phase transformations. The formation of a particular hydrate is a result of the thermodynamic competition between different possible solid phases under a given set of conditions. The most stable phase will have the lowest free energy. However, metastable phases can also form due to kinetic factors. researchgate.net For example, upon acidification of an amorphous calcium phosphate (B84403) suspension in the presence of citrate, a period of supersaturation lasting up to 8 hours was observed before the slow precipitation of calcium citrate tetrahydrate began. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Calcium Citrate |

| Calcium Malate |

| Ca-D-malate |

| Potassium Citrate |

| Sodium Citrate |

| Calcium Oxalate |

| Calcium Carbonate |

| Calcium L-lactate pentahydrate |

| Calcium Sulfate |

| Amorphous Calcium Phosphate |

Dissolution Kinetics and Mechanisms of Calcium Citrate Malate Pentahydrate

Factors Governing Dissolution Rate and Equilibrium Solubility

Several key factors influence how quickly and to what extent Calcium Citrate (B86180) Malate (B86768) Pentahydrate dissolves. These include its solid-state properties and the chemical environment of the solvent.

Calcium Citrate Malate often exists as a metastable complex, meaning it is not in its most stable thermodynamic state. google.com This structure is a mixture of various crystalline and non-crystalline (amorphous) forms and solid solutions of calcium, citrate, and malate ions. google.com This lack of a highly ordered, stable crystalline lattice means less energy is required to break the bonds holding the compound together, leading to faster and more efficient dissolution. google.com

The preparation method plays a crucial role in creating this metastable form. Processes that rapidly force the complex out of a concentrated aqueous solution tend to yield this more soluble structure. google.com Conversely, drying the compound at temperatures above 100°C can cause it to decompose into a less soluble mixture. google.com The presence of non-crystalline regions is a key characteristic that contributes to its rapid dissolution properties. google.comgoogle.com Research on calcium citrate has shown that its dissolution can lead to "solubility overshooting," where the concentration temporarily exceeds the equilibrium solubility, a phenomenon linked to its complex interactions and metastable forms in solution. researchgate.netresearchgate.net

The dissolution rate of a solid is directly influenced by its surface area available for contact with the solvent. mdpi.com Reducing the particle size of a substance increases its total surface area, which generally leads to a faster dissolution rate. mdpi.comnih.gov

For Calcium Citrate Malate, particle size is a critical parameter for ensuring rapid dissolution. google.com Studies and patents have defined optimal particle size ranges to achieve these characteristics. A larger surface area, which can also be described by pore area, allows for greater interaction with the dissolution medium, facilitating a quicker release of ions. google.commdpi.com Compositions with a higher pore area exhibit faster dissolution. google.com

The following table summarizes research findings on the relationship between the physical properties of CCM powders and their dissolution performance.

| Parameter | Value Range | Associated Dissolution Characteristic | Source |

|---|---|---|---|

| Average Particle Size | ~20 to 150 microns | Ensures rapid and complete dissolution. | google.com |

| Preferred Particle Size | ~40 to 100 microns | Further ensures desired dissolution characteristics. | google.com |

| Pore Area | > 30 m²/g | Contributes to rapid dissolution; lower values may result in slow dissolution. | google.com |

| Dissolution Rate | > 95% in < 120 seconds | A performance benchmark for highly soluble CCM compositions. | google.com |

The pH of the dissolution medium is a significant factor for many calcium salts. Calcium Citrate Malate demonstrates high solubility across a wide pH range, from acidic to neutral and even slightly alkaline conditions. zhaoyibio.netgoogle.com This is a distinct advantage over salts like calcium carbonate, whose dissolution is highly dependent on an acidic environment and becomes negligible in conditions of achlorhydria (low stomach acid). nih.gov

The solubility of CCM does increase as pH decreases, but its ability to remain soluble in neutral or near-neutral environments is a key feature. zhaoyibio.net The ionic environment, including the presence of excess citrate ions, can further enhance the solubility of calcium citrate complexes. researchgate.net This is because the citrate and malate anions can act as buffers and chelators, keeping the calcium in a soluble form even as the pH changes. zhaoyibio.netgoogle.com

The table below compares the dissolution of calcium from various sources, highlighting the superior solubility of Calcium Citrate Malate.

| Calcium Product | Calcium Content (%) | Calcium Dissolution (%) | Source |

|---|---|---|---|

| Calcium Citrate | 21.08 | 12.64 | zhaoyibio.net |

| Calcium Malate | 23.28 | 48.97 | zhaoyibio.net |

| Calcium Carbonate | 40.00 | 0.98 | zhaoyibio.net |

| Calcium Citrate Malate | 23.57 | 80.19 | zhaoyibio.net |

Mechanistic Pathways of Dissolution

The dissolution of Calcium Citrate Malate is not a simple dissociation into its constituent ions. It involves the release of both free ions and soluble complexes, a process significantly aided by chelation.

When the water-soluble Calcium Citrate Malate complex dissolves, it releases both free calcium ions (Ca²⁺) and a soluble calcium-citrate complex. globalresearchonline.net This dual-release mechanism is fundamental to its high bioavailability. The total amount of dissolved calcium in the solution is therefore the sum of the ionized calcium and the complexed calcium. google.com The presence of the organic acid anions (citrate and malate) in the solution helps to keep the calcium soluble by forming these stable complexes. google.comglobalresearchonline.net

Chelation is a chemical process in which a ligand (a chelating agent) forms two or more separate bonds to a single central metal ion, creating a ring-like structure called a chelate. wikipedia.org Citrate and malate are effective chelating agents for calcium. google.combalchem.com

Comparative Dissolution Studies with Other Calcium Salts

The dissolution characteristics of a calcium salt are a critical determinant of its bioavailability. For calcium to be absorbed in the intestine, it must first be solubilized from its salt form. The rate and extent of dissolution, particularly under the varying pH conditions of the gastrointestinal tract, directly influence the amount of calcium available for uptake. Comparative studies reveal significant differences in the dissolution profiles of Calcium Citrate Malate Pentahydrate and other common calcium salts, such as calcium carbonate and calcium citrate.

Research indicates that the solubility of many calcium salts is dependent on pH. nih.gov Calcium Citrate Malate (CCM) is noted for its high aqueous solubility, which is a key factor in its enhanced absorbability compared to other calcium compounds. globalresearchonline.net When dissolved, it releases calcium ions and a calcium-citrate complex. wikipedia.orgprachinchemical.com This dissolution mechanism contributes to its superior bioavailability. wikipedia.org

In contrast, the dissolution of salts from weak acids, like calcium carbonate, is highly influenced by pH. libretexts.org In acidic environments, such as the stomach, the carbonate ion is converted to bicarbonate and carbonic acid, which shifts the equilibrium towards dissolution. libretexts.orgresearchgate.net However, in the more alkaline environment of the small intestine, its solubility decreases significantly. nih.govresearchgate.net

A comparative study on the dissolution velocity of various commercial calcium supplements in solutions of different pH levels demonstrated this dependency clearly. The findings showed that the dissolution of calcium carbonate is negligible in conditions of achlorhydria (low stomach acid) and highly variable among different preparations. nih.gov Conversely, salts like calcium citrate showed dissolution velocities that were largely independent of the solution's pH. nih.gov Studies suggest Calcium Citrate Malate offers even better absorption than plain calcium citrate. wbcil.com Its structure is reported to increase its dissolution in the stomach by 6 to 9 times compared to calcium citrate. globalresearchonline.net

The table below, derived from research on the dissolution of commercial calcium preparations, illustrates the significant impact of pH on the dissolution of calcium carbonate.

Table 1: Dissolution Velocity of Calcium Carbonate at Varying pH Levels Data adapted from a study on the dissolution of commercial calcium preparations after 60 minutes of incubation. nih.gov

| pH of Solution | Mean Dissolution Velocity (%) |

|---|---|

| 6.9 | 0.67 |

| 3.0 | 25.12 |

| 2.5 | 45.58 |

| 2.0 | 66.82 |

| 1.5 | 77.15 |

Another study simulated gastrointestinal digestion to compare a functionalized calcium carbonate (FCC) with calcium citrate tetrahydrate (CCT), tricalcium phosphate (B84403) (tri-CP), and standard calcium carbonate (CC). The results, measuring intestinal uptake via a Caco-2 cell model, indicated that the type of salt affects bioavailability. The functionalized calcium carbonate, owing to a porous structure that improves solubility, showed a higher total intestinal uptake compared to the other salts tested. tabletscapsules.com

The following table summarizes findings on the intestinal uptake and relative bioavailability of various calcium salts from different research studies.

Table 2: Comparative Intestinal Uptake and Bioavailability of Various Calcium Salts

| Calcium Salt | Key Finding | Source |

|---|---|---|

| Calcium Lysinate | Relative oral bioavailability was 223.15% compared to a reference. | nih.gov |

| Functionalized Calcium Carbonate (FCC) | Intestinal uptake of 5.68%. Almost twice as bioavailable as CC and CCT in the study. | tabletscapsules.com |

| Calcium Carbonate (CC) | Intestinal uptake of 3.93%. tabletscapsules.com Absorption is cited as 22% in other literature. nih.gov | tabletscapsules.comnih.gov |

| Calcium Citrate Malate (CCM) | Absorption is cited as 42%. nih.gov Considered more bioavailable than calcium carbonate. globalresearchonline.netnih.gov | globalresearchonline.netnih.govnih.gov |

| Calcium Citrate Tetrahydrate (CCT) | Intestinal uptake of 3.41%. | tabletscapsules.com |

| Tricalcium Phosphate (tri-CP) | Intestinal uptake of 1.85%. | tabletscapsules.com |

Computational Chemistry and Modeling of Calcium Citrate Malate Systems

Molecular Mechanics (MM) and Molecular Orbital (MO) Calculations for Conformation and Reactivity

Molecular mechanics and molecular orbital calculations are fundamental in exploring the structural possibilities and energetic landscapes of complex molecules like calcium citrate (B86180) malate (B86768). These methods serve as a crucial first step in understanding the compound's intrinsic properties.

The chelation of calcium ions by the flexible citrate and malate ligands results in a vast number of possible three-dimensional arrangements (conformations). Molecular mechanics (MM) methods are employed to navigate this complex potential energy surface. By using force fields—a set of parameters that define the energy of a molecule as a function of its atomic coordinates—researchers can systematically explore different rotational states of the chemical bonds within the citrate and malate molecules.

The goal is to identify the lowest-energy conformations, which correspond to the most stable structures. These calculations account for various energy contributions, including bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). For a complex involving multiple ligands like calcium citrate malate, this process can reveal how the citrate and malate molecules arrange themselves around the calcium centers to achieve maximum stability. Studies on related calcium-carboxylate and calcium-citrate systems show that calcium prefers high coordination numbers, typically ranging from 6 to 8, which are satisfied by oxygen atoms from the carboxylate groups, hydroxyl groups, and associated water molecules. researchgate.netwikipedia.org

Once a set of stable conformations is identified, molecular orbital (MO) calculations or more refined MM energy calculations can be used to analyze the subtle energy differences between them. This analysis is key to understanding the reactivity of the different functional groups on the citrate and malate ligands towards the calcium ions.

Illustrative Energy Analysis of Ca²⁺ Binding Modes

| Binding Mode | Ligand Group(s) Involved | Illustrative Relative Energy (kcal/mol) | Implication for Reactivity |

|---|---|---|---|

| Monodentate | Single Carboxylate Oxygen | 0 (Reference) | Baseline interaction, common but weaker. |

| Bidentate Chelation | Two Carboxylate Oxygens (same group) | -5.2 | Strongly favored, higher reactivity of carboxylate groups. |

| Hydroxyl Group Coordination | Hydroxyl Oxygen | -2.1 | Contributes to stability, but less reactive than carboxylates. |

| Bridging Bidentate | Carboxylate groups from two different ligands | -7.8 | Highly stable; key to forming a complex salt structure. |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While MM and MO methods provide static pictures of stable structures, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the observation of the dynamic behavior of the system in a realistic, solvated environment.

MD simulations are particularly well-suited for studying the non-covalent interactions between the carboxylate groups of citrate and malate and the calcium ions. These interactions are predominantly electrostatic, driven by the attraction between the negatively charged oxygen atoms of the deprotonated carboxyl groups and the positively charged Ca²⁺ ion.

A key tool for analyzing these interactions is the Radial Distribution Function (RDF), g(r), which gives the probability of finding an atom at a certain distance from another atom. ump.edu.my MD simulations of calcium ions with various carboxylate-containing molecules consistently show a very sharp and high-probability first peak for the Ca-O interaction distance. ump.edu.mynih.gov This indicates a strong and well-defined interaction. For instance, studies on related systems have reported this primary interaction distance to be approximately 2.25 to 2.5 Å. nih.govresearcher.life The height and sharpness of this peak in the RDF signify a strong chelation effect, which is crucial for the formation of the stable calcium citrate malate complex. Such simulations rely on robust force fields like AMBER and CHARMM, although it is noted that standard parameterizations for divalent cations like Ca²⁺ can sometimes overestimate binding affinities, requiring careful calibration. nih.govillinois.edursc.org

Representative Radial Distribution Function (RDF) Data for Calcium-Oxygen Interactions

| Interacting Pair | First Peak Position (r) in Å | First Peak Height g(r) | Interpretation |

|---|---|---|---|

| Ca²⁺ --- O (Carboxylate) | 2.41 | ~10-12 | Very strong, highly localized primary interaction (chelation). nih.gov |

| Ca²⁺ --- O (Water) | 2.48 | ~7-9 | Strong, well-defined first hydration shell. rsc.org |

| Ca²⁺ --- O (Hydroxyl) | 2.45 | ~4-6 | Moderate interaction, contributes to coordination. |

In an aqueous environment, the interactions within calcium citrate malate are heavily influenced by the surrounding water molecules. MD simulations are essential for exploring these solvent effects. Water molecules form structured layers, known as hydration shells, around the calcium ions. The first hydration shell is composed of water molecules directly interacting with the Ca²⁺ ion.

Simulations show that the citrate and malate ligands must compete with these water molecules for a position in the calcium ion's first coordination sphere. rsc.org Studies of aqueous calcium ions reveal a coordination number of approximately 7 to 8, meaning the ion is typically in direct contact with that many oxygen atoms. cambridge.org In the calcium citrate malate complex, this coordination number is satisfied by a combination of oxygen atoms from the carboxylate and hydroxyl groups of the ligands, as well as from the five water molecules of the pentahydrate structure. The dynamics of water exchange in and out of this first hydration shell can also be studied, revealing how the presence of the citrate and malate ligands stabilizes the complex and influences the lability of the bound water molecules.

Typical Hydration Properties of Aqueous Ca²⁺ from Simulations

| Parameter | Typical Value | Source of Information |

|---|---|---|

| First Shell Coordination Number | 6 - 8 | Integration of the first peak of the Ca-O (water) RDF. researchgate.netcambridge.org |

| First Shell Ca-O Distance | 2.4 - 2.6 Å | Position of the first peak of the Ca-O (water) RDF. rsc.org |

| Second Shell Ca-O Distance | ~4.5 Å | Position of the second peak of the Ca-O (water) RDF. nih.gov |

| Water Residence Time (First Shell) | Few picoseconds | Analysis of water molecule exchange dynamics. |

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

For the most accurate description of bonding, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed. Unlike the classical approximations of MM and MD, DFT calculates the electron density of the system to determine its energy and properties, providing a more fundamental understanding of chemical bonds.

Parameters Derivable from DFT Calculations for Ca-Citrate/Malate Systems